
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile
Descripción general
Descripción
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core substituted with a 4-chloro-2-methylphenoxy group and a phenyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chloro-2-methylphenol with a suitable halogenated nicotinonitrile derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.
2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP): Another herbicide with structural similarities.
4-Chloro-2-methylphenol: A precursor in the synthesis of various phenoxy compounds.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile stands out due to its unique combination of a nicotinonitrile core with phenoxy and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c1-13-9-17(20)7-8-18(13)23-19-15(11-21)10-16(12-22-19)14-5-3-2-4-6-14/h2-10,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISOYZAZYGIWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=N2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


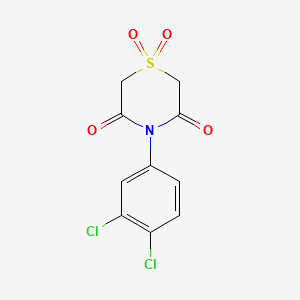
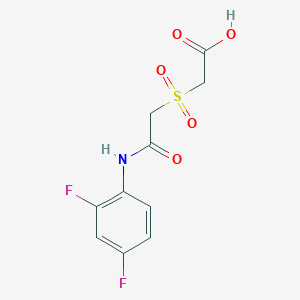

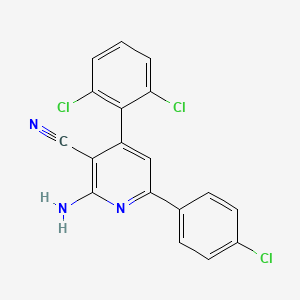
![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)
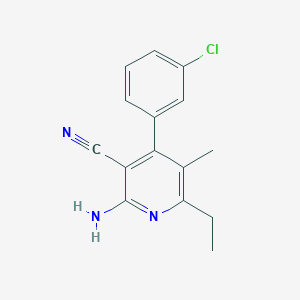
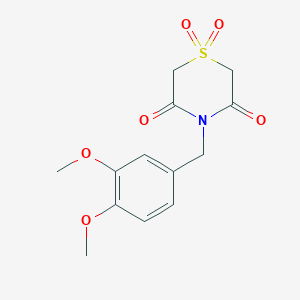

![4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035997.png)
![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)
![2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3036000.png)
![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)
![3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036003.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
